molecular formula C23H27FO4 B13422894 (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione

(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione

Cat. No.: B13422894
M. Wt: 386.5 g/mol
InChI Key: OLXHVZRVLGOTEU-XDCJFQGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione is a synthetic steroid compound It is characterized by the presence of an acetyloxy group at the 21st position, a fluorine atom at the 6th position, and a triene structure involving the 4th, 9th, and 16th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6th position can be achieved through fluorination reactions, while the acetyloxy group at the 21st position is introduced via acetylation. The triene structure is formed through a series of dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The final product is purified through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atom and acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other steroid compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in anti-inflammatory, immunosuppressive, or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione is unique due to its specific functional groups and triene structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27FO4

Molecular Weight

386.5 g/mol

IUPAC Name

[2-[(6S,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H27FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5,7,10,15-16,20H,4,6,8-9,11-12H2,1-3H3/t15-,16-,20-,22-,23+/m0/s1

InChI Key

OLXHVZRVLGOTEU-XDCJFQGASA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)CCC34C)F)C

Origin of Product

United States

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